molecular formula C7H7N3 B14479248 5,6-Dihydropyrido[2,3-d]pyridazine CAS No. 66135-42-0

5,6-Dihydropyrido[2,3-d]pyridazine

Cat. No.: B14479248
CAS No.: 66135-42-0
M. Wt: 133.15 g/mol
InChI Key: MQSAWUYSVHFJNC-UHFFFAOYSA-N
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Description

Contextualization within Fused Nitrogen Heterocyclic Compound Research

Fused nitrogen heterocyclic compounds, molecular structures incorporating two or more rings where at least one is a heterocycle containing nitrogen, are cornerstones of modern organic chemistry. nih.gov Their prevalence is notable in medicinal chemistry, where they form the core of numerous therapeutic agents. researchgate.net The fusion of different ring systems allows for the creation of rigid, three-dimensional structures with specific electronic and steric properties, making them ideal for interacting with biological targets. nih.gov The ongoing research in this area is driven by the quest for new compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. researchgate.net

Overview of the Pyrido[2,3-d]pyridazine (B3350097) Core Structure and its Dihydro Derivatives

The parent structure, pyrido[2,3-d]pyridazine, belongs to the family of pyridopyrimidines, which are ortho-fused bicyclic systems resulting from the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. nih.gov Specifically, the pyrido[2,3-d]pyridazine system features a pyridine ring fused to a pyridazine (B1198779) ring. The pyridazine ring itself, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in several approved drugs. nih.gov

The addition of a pyridine ring to the pyridazine core creates a more complex and sterically defined scaffold. The dihydro derivative, 5,6-Dihydropyrido[2,3-d]pyridazine, is characterized by the saturation of the C5-C6 bond in the pyridine ring portion of the molecule. This structural modification from the aromatic parent compound introduces a degree of conformational flexibility, which can be crucial for biological activity.

While the fully aromatic pyrido[2,3-d]pyridazine system has been a subject of study, its 5,6-dihydro counterpart has been less explored. However, research into related structures, such as 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, has shown that the dihydro nature of the pyridine ring significantly influences the substitution patterns and, consequently, the biological properties of these molecules. nih.gov For instance, in 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, substitution is predominantly observed at the C5 position, whereas in the aromatic counterparts, it occurs at C6. nih.gov

Academic Significance of the this compound Scaffold in Contemporary Chemical Science

The academic significance of the this compound scaffold is on an upward trajectory, largely inferred from the established importance of its constituent rings and closely related analogues. The pyridazine core is recognized for its role in a variety of biologically active compounds. nih.gov Furthermore, the broader class of pyrido[2,3-d]pyrimidines has been extensively investigated and has shown a wide range of pharmacological activities, including anticancer properties. researchgate.net

Recent studies on related 5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivatives have highlighted their potential as antitubercular agents. nih.gov This underscores the potential of the 5,6-dihydro motif in modulating biological activity. The synthesis of a 5,6-dihydro- nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyridazine-4,7-dione serves as a key precursor for more complex derivatives, indicating the utility of the dihydropyridazine (B8628806) ring in building novel chemical entities. mdpi.com

The exploration of the this compound scaffold opens up new avenues for the design of novel compounds with potential applications in medicinal chemistry and materials science. The unique combination of a pyridine ring and a dihydropyridazine ring offers a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. As synthetic methodologies for this specific scaffold become more established, it is anticipated that a wealth of new research will emerge, solidifying the academic and practical importance of this compound systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66135-42-0

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5,6-dihydropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7H7N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-3,5,9H,4H2

InChI Key

MQSAWUYSVHFJNC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=NN1)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydropyrido 2,3 D Pyridazine Ring Systems

Established and Emerging Approaches to the Core Structure Formation

The formation of the 5,6-dihydropyrido[2,3-d]pyridazine core relies on several key synthetic strategies, including classical cyclization reactions, modern multicomponent reactions, and sequential Michael addition-cyclization pathways.

Cyclization Reactions of Appropriate Precursor Molecules

The construction of the this compound ring system is often achieved through the cyclization of suitably functionalized precursors. A common approach involves the condensation of a hydrazine (B178648) derivative with a dicarbonyl compound or its equivalent, embedded within a pyridine (B92270) framework. For instance, the annulation of a 2-pyridone pattern has been utilized to create novel pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org

Another strategy involves intramolecular cyclization. For example, 5-azido-6-formyl compounds can undergo thermal decomposition to yield isoxazolo[3,4:4,5]pyrido[2,3-d]pyrimidinetriones. mdpi.org Similarly, the thermal decomposition of ortho-phenylazides derived from dichloro compounds leads to the formation of indolo[2,3:4,5]pyrido[2,3-d]pyrimidines. mdpi.org Furthermore, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently aromatized. organic-chemistry.org

The choice of reaction conditions can significantly influence the outcome. For example, in the Cu(II)-catalyzed aerobic cyclization of certain precursors, the use of acetonitrile (B52724) as a solvent yields 1,6-dihydropyridazines, while employing acetic acid leads directly to the corresponding pyridazines. organic-chemistry.org

A variety of cyclization reactions have been explored, as detailed in the table below:

Reaction TypePrecursorsProductReference
Annulation2-Pyridone patternPyrido[2,3-d]pyridazine-2,8-dione derivatives rsc.org
Intramolecular Cyclization5-Azido-6-formyl compoundsIsoxazolo[3,4:4,5]pyrido[2,3-d]pyrimidinetriones mdpi.org
Intramolecular Cyclizationortho-PhenylazidesIndolo[2,3:4,5]pyrido[2,3-d]pyrimidines mdpi.org
6-endo-trig Cyclizationβ,γ-Unsaturated hydrazones1,6-Dihydropyridazines organic-chemistry.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high efficiency and atom economy by combining three or more reactants in a single pot. orgchemres.orgorgchemres.org These strategies are increasingly employed for the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyridazines.

One notable example is the five-component reaction for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium (B1175870) acetate, often catalyzed by nano-ZnO in water. mdpi.com The theoretical aspects of such aqueous-phase MCRs, including the Knoevenagel condensation, Michael addition, and subsequent cyclization steps, have been studied to understand the reaction mechanism. nih.gov

MCRs provide a rapid and straightforward pathway to generate molecular diversity. For instance, the one-pot reaction of barbituric or thiobarbituric acids, amines, and aldehydes can yield a variety of dihydropyrido-dipyrimidine derivatives under catalyst-free and ambient conditions. nih.gov

The versatility of MCRs is highlighted in the following table:

Number of ComponentsReactantsCatalyst/ConditionsProductReference
FiveHydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehyde, ammonium acetatenano-ZnO, water, refluxPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones mdpi.com
ThreeBarbituric/thiobarbituric acids, amines, aldehydesCatalyst-free, water, room temperatureDihydropyrido-dipyrimidine derivatives nih.gov
Three6-Amino-uracil derivatives, aryl aldehydes, barbituric/thiobarbituric acidsnano-catalyst, solvent-freePyridodipyrimidines nih.gov

Michael Addition-Cyclization Sequences

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, is a cornerstone for the synthesis of various heterocyclic compounds, including the this compound core.

A prominent example is the domino Knoevenagel condensation–Michael addition–cyclization reaction. This sequence allows for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium (B92312) ylides in water. rsc.org The initial Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound generates a Michael acceptor. Subsequent Michael addition of the aminopyrimidine followed by intramolecular cyclization and dehydration affords the final product.

Theoretical studies have elucidated the mechanistic steps of these sequences, including the initial Michael addition of a nucleophile like 6-aminouracil (B15529) to an intermediate formed from the reaction of an aldehyde and a reactive methylene compound, followed by a cyclization step. nih.gov This approach offers a high degree of control over the final structure and stereochemistry.

Advanced Strategies for the Targeted Synthesis of Substituted 5,6-Dihydropyrido[2,3-d]pyridazines

Beyond the construction of the core heterocyclic system, the introduction of diverse substituents is crucial for modulating the biological activity of this compound derivatives. Cross-coupling reactions and selective functional group interconversions are key strategies to achieve this molecular diversity.

Introduction of Molecular Diversity through Cross-Coupling Reactions (e.g., Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the this compound scaffold. These reactions typically involve the coupling of a halogenated or triflated pyridopyridazine (B8481360) with a suitable partner, such as a boronic acid (Suzuki–Miyaura), an amine (Buchwald–Hartwig), or a terminal alkyne (Sonogashira).

For instance, pyrido[2,3-d]pyrimidine (B1209978) ligands have been functionalized at various positions through palladium-assisted cross-coupling reactions. researchgate.net The Suzuki cross-coupling, in particular, is widely used for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a related heterocyclic system, highlighting its potential applicability to pyridopyridazines. mdpi.com This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. mdpi.com

The application of cross-coupling reactions allows for the systematic exploration of the structure-activity relationship of this compound derivatives.

Selective Functional Group Interconversions and Derivatization Approaches

Once the core this compound ring is assembled, further diversification can be achieved through selective functional group interconversions. These transformations allow for the fine-tuning of the physicochemical and biological properties of the molecule.

For example, reactive intermediates such as 5,7-dichloro compounds, obtained by treating the corresponding triones with phosphoryl chloride, can serve as versatile precursors for further modifications. mdpi.org These chloro substituents can be displaced by various nucleophiles. Similarly, a Vilsmeier reaction on 6-unsubstituted derivatives can introduce a 5-chloro-6-aldehyde functionality, which can then be used in subsequent reactions. mdpi.org

The conversion of a hydroxyl group to a tosyloxy group enhances its leaving group ability, facilitating nucleophilic substitution reactions. mdpi.org Furthermore, the reduction of a nitro group to an amino group, followed by cyclocondensation, is a common strategy for building fused ring systems. mdpi.com These derivatization approaches are essential for creating libraries of compounds for biological screening.

Stereoselective Synthetic Pathways and Chiral Resolution Techniques

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound derivatives, which is often a prerequisite for studying their biological activities. While specific stereoselective syntheses for the this compound core are not extensively detailed in the provided search results, general strategies for related heterocyclic systems can be inferred. These often involve the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

Chiral resolution is a common technique to separate enantiomers. For instance, the resolution of racemic 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones has been successfully achieved using chiral chromatography with columns like Chiralcel OD-R, OD-H, and Chiralpak AD. nih.gov This approach can be scaled up to a preparative level to obtain significant quantities of individual enantiomers. nih.gov Another method involves the crystallization of diastereomeric salts formed by reacting a carboxylic acid derivative of the heterocyclic core with a chiral base. nih.gov However, this method's success is not always guaranteed, as seen in the attempted crystallization of a 1,4-dihydropyridine (B1200194) derivative with cinchonidine. nih.gov The separation of diastereomeric esters, formed by reacting the heterocyclic compound with a chiral alcohol, via HPLC is another viable strategy. nih.gov

Dehydrogenation Strategies for Conversion of 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to Pyrido[2,3-d]pyrimidin-7(8H)-ones

The conversion of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their corresponding aromatic pyrido[2,3-d]pyrimidin-7(8H)-ones is a crucial step in the synthesis of many biologically active compounds. clockss.org Several dehydrogenation protocols have been developed to achieve this transformation.

One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO). clockss.org This protocol is particularly effective when an aryl substituent is present at the C6 position of the dihydropyridopyrimidine ring. clockss.org The presence of air oxygen appears to be beneficial for this oxidation, as reactions carried out under an inert atmosphere result in lower conversions. clockss.org

A more general method for the dehydrogenation of both aryl and alkyl-substituted 5,6-dihydropyridopyrimidines utilizes sodium selenite (B80905) (Na2SeO3) in DMSO. clockss.org Other reported methods for this type of dehydrogenation include the use of manganese dioxide (MnO2) or bromine (Br2) in acetic acid, and palladium (Pd) in acetic acid. clockss.org The oxidation of a 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivative has also been mentioned as a final step in a synthetic sequence to yield the corresponding pyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov

Dehydrogenation Reagent Substrate Scope Conditions Reference
Sodium Hydride (NaH)C6-aryl substitutedDMSO, air clockss.org
Sodium Selenite (Na2SeO3)C6-aryl and alkyl substitutedDMSO clockss.org
Manganese Dioxide (MnO2)Not specifiedAcetic Acid clockss.org
Bromine (Br2)Not specifiedAcetic Acid clockss.org
Palladium (Pd)Not specifiedAcetic Acid clockss.org

Chemical Reactivity and Mechanistic Investigations of 5,6 Dihydropyrido 2,3 D Pyridazine

Reaction Pathways Involving Electrophilic and Nucleophilic Substitutions on the Fused System

The susceptibility of the 5,6-dihydropyrido[2,3-d]pyridazine framework to electrophilic and nucleophilic attack is highly dependent on the reaction conditions and the specific positions on the heterocyclic rings. The electron-rich dihydropyridine (B1217469) ring is generally more susceptible to electrophilic attack, whereas the electron-deficient pyridazine (B1198779) ring is a target for nucleophiles.

Electrophilic Substitution: Direct electrophilic substitution on the this compound core is not extensively documented in the literature. However, based on the reactivity of related dihydropyridine systems, electrophilic attack is expected to occur at the carbon atoms of the dihydropyridine ring, which possess higher electron density. For instance, in the analogous dihydropyridoacridines, nitration using a mixture of nitric acid and sulfuric acid has been shown to proceed on the electron-rich rings. nih.gov The presence of activating groups on the dihydropyridine ring would further facilitate such reactions. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic attack. researchgate.net

Nucleophilic Substitution: The pyridazine moiety of the fused system is inherently electron-deficient and therefore more prone to nucleophilic substitution, particularly when substituted with a good leaving group such as a halogen. While there is a lack of direct studies on this compound, research on related pyridazine systems demonstrates that nucleophiles can displace leaving groups on the ring. wur.nl The presence of the second nitrogen atom in the pyridazine ring significantly lowers the electron density, making it susceptible to attack by various nucleophiles. wur.nl In related polyfluoroarene systems, nucleophilic aromatic substitution (SNAr) is a common reaction pathway. mdpi.com

Reagent TypeExpected Site of AttackRationale
Electrophiles (e.g., NO₂⁺)Dihydropyridine RingHigher electron density
Nucleophiles (e.g., NH₃)Pyridazine Ring (with leaving group)Lower electron density

Oxidation and Reduction Chemistry of the Dihydropyrido[2,3-d]pyridazine Framework

The dihydropyridine ring in the this compound system is susceptible to oxidation, leading to the formation of the corresponding aromatic pyrido[2,3-d]pyridazine (B3350097). This aromatization is a common and often favorable process for 1,4-dihydropyridine (B1200194) derivatives.

Oxidation: Studies on the closely related dihydropyrido[2,3-d]pyrimidines have shown that oxidation can be achieved under various conditions. A novel metal-free method utilizes aerial oxygen in dimethyl sulfoxide (B87167) (DMSO) to facilitate the oxidation of the dihydropyridine ring. tandfonline.com Other oxidizing agents that have been employed for the aromatization of dihydropyridines include nitric acid and calcium hypochlorite. researchgate.net The driving force for this reaction is the formation of a stable aromatic system.

Reduction: The reduction of the this compound framework is less commonly reported. However, catalytic hydrogenation is a plausible method for the reduction of the pyridazine double bond, which could lead to a tetrahydropyrido[2,3-d]pyridazine derivative. For example, catalytic hydrogenation has been used to reduce the pyridazine ring in a related fused system to a tetrahydropyridopyridazinone. semanticscholar.org The choice of catalyst and reaction conditions would be crucial in determining the selectivity of the reduction.

ReactionReagent/ConditionProduct
OxidationAerial O₂ / DMSOAromatic Pyrido[2,3-d]pyridazine
OxidationNitric AcidAromatic Pyrido[2,3-d]pyridazine
OxidationCalcium HypochloriteAromatic Pyrido[2,3-d]pyridazine
ReductionCatalytic Hydrogenation (e.g., Pd/C)Tetrahydropyrido[2,3-d]pyridazine

Rearrangement Reactions within Dihydropyrido[2,3-d]pyridazine Derivatives (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement typically occurs in heterocyclic systems containing an amino group adjacent to an endocyclic nitrogen atom, such as in certain 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines. wikipedia.org

While there are no specific reports of a Dimroth rearrangement occurring within the this compound framework itself, derivatives of this system could potentially undergo such a transformation. For a Dimroth rearrangement to occur, a derivative with an exocyclic imino or amino group on the pyridazine ring would be required. The mechanism generally involves a ring-opening to an intermediate, followed by rotation and subsequent ring-closure. nih.gov The reaction can be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups. nih.govresearchgate.net The thermodynamic stability of the starting material and the rearranged product is a key driving factor for this transformation. benthamscience.com

Ring Transformation and Ring Opening/Recyclization Processes

The fused heterocyclic system of this compound can undergo ring transformation or ring-opening followed by recyclization, leading to the formation of different heterocyclic scaffolds. These reactions are often driven by the inherent strain or reactivity of the starting molecule and can be initiated by various reagents.

For instance, treatment of ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylates, a related system, with hydrazine (B178648) hydrate has been shown to yield derivatives of new heterocyclic systems such as pyrido[3,4-d]pyridazine. nih.gov This indicates that the pyrimidine (B1678525) ring can be opened and recyclized to form a pyridazine ring.

In another example, fused imidazoles have been synthesized through an intramolecular ring transformation of γ-keto-oxazoles with hydrazine, leading to the formation of a 7,8-dihydroimidazo[1,2-b]pyridazine. rsc.org While not a direct transformation of the dihydropyrido[2,3-d]pyridazine core, this demonstrates the feasibility of constructing the dihydropyridazine (B8628806) portion of the molecule through ring transformation reactions.

Starting MaterialReagentProduct
Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylatesHydrazine HydratePyrido[3,4-d]pyridazine derivatives
γ-Keto-oxazolesHydrazine Hydrate7,8-Dihydroimidazo[1,2-b]pyridazine

Structural Elucidation and Conformational Analysis of 5,6 Dihydropyrido 2,3 D Pyridazine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural analysis of newly synthesized 5,6-dihydropyrido[2,3-d]pyridazine derivatives. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including the this compound scaffold. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the number and type of hydrogen and carbon atoms, their chemical environments, and their connectivity. mdpi.com

In ¹H-NMR spectra of dihydropyridopyridazine derivatives, the protons on the dihydropyridine (B1217469) ring typically appear as characteristic multiplets, with their chemical shifts and coupling constants being highly dependent on the ring's conformation and the nature of the substituents. For instance, in a series of N-acylhydrazone derivatives of a related pyrrolo[3,4-d]pyridazinone system, the structures were confirmed using ¹H NMR, ¹³C NMR, MS, and FT-IR techniques. mdpi.com Similarly, for 5,6-dihydro- nih.govresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione, a key precursor for various derivatives, its structure was firmly established through elemental analysis, high-resolution mass spectrometry, and both ¹H and ¹³C NMR spectroscopy.

One- and two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. researchgate.net For example, in a study of various pyridazine (B1198779) derivatives, comprehensive assignment of ¹H and ¹³C NMR spectra was achieved using these 2D techniques, allowing for the analysis of correlations between chemical shifts and substituent positions.

Table 1: Representative ¹H-NMR Spectral Data for a Dihydropyridazine (B8628806) Derivative This table is a representative example based on typical values found in related heterocyclic systems.

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
H-5 ~3.0 - 3.5 m -
H-6 ~2.8 - 3.3 m -
Aromatic-H ~7.0 - 8.5 m -

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound derivatives, IR spectra can confirm the presence of key structural motifs. For example, derivatives containing carbonyl groups (C=O), such as pyridazinones, show strong absorption bands typically in the range of 1640-1750 cm⁻¹. mdpi.com The presence of N-H bonds in the dihydro ring or as substituents gives rise to characteristic stretching vibrations, usually observed between 3100 and 3500 cm⁻¹. nih.gov

For instance, the IR spectrum of 5-(4-bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one showed characteristic bands at 3228 cm⁻¹ for the N-H group and 1715 cm⁻¹ for the C=O group. nih.gov In another example, the synthesis of various pyridazinone derivatives was confirmed by FT-IR, which showed characteristic C=O absorption bands between 1647 and 1751 cm⁻¹ and N-H or O-H bands around 3461 cm⁻¹. mdpi.com The absence or presence of specific bands, such as the disappearance of a C=O signal upon chlorination, can also provide crucial evidence for successful chemical transformations. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Dihydropyridopyridazine Derivatives

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch 3100 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide/Ketone) 1640 - 1750
C=N Stretch 1600 - 1690

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The pyrido[2,3-d]pyridazine (B3350097) core contains a conjugated system, and its UV-Vis spectrum is sensitive to the nature and position of substituents.

The spectra typically show absorption bands corresponding to π→π* transitions. For example, a study on the self-polymerization of 5,6-dihydroxy-1H-indazole (DHI), a related heterocyclic catechol derivative, showed significant changes in the UV-Vis absorbance spectra, with a new peak emerging at 325 nm, indicating the formation of new electronic systems. researchgate.net While specific data for the parent this compound is limited, theoretical studies like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the UV-Vis spectra of its derivatives, helping to understand the nature of their electronic transitions. researchgate.net The use of a UV-Vis spectrometer is a routine and accessible method for studying such properties. nih.gov

Mass Spectrometry (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the characterization of pyridazinone derivatives. mdpi.com

When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for separating and identifying components in a mixture. The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information, helping to piece together the molecule's structure. For example, in the characterization of pyridazinoimidazo oxadiazinone, the mass spectrum showed the expected molecular ion peak, confirming its successful synthesis. nih.gov

X-ray Crystallographic Analysis for Solid-State Molecular Structures

For heterocyclic systems related to this compound, X-ray crystallography has been crucial for confirming proposed structures and understanding intermolecular interactions in the crystal lattice. mdpi.com For instance, the crystal structures of several tubulin inhibitors with related bicyclic scaffolds were determined, confirming their binding mode and guiding further drug design. nih.gov In another study, the X-ray structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was analyzed, revealing a triclinic crystal system and a twisted conformation between the triazole and indole (B1671886) rings. mdpi.com This level of detail is essential for understanding structure-activity relationships and for computational modeling studies.

Investigation of Conformational Preferences and Dynamics of the Dihydro System

These conformational dynamics can be investigated using a combination of experimental techniques, primarily variable-temperature NMR spectroscopy, and computational methods. X-ray crystallography provides a static picture of the conformation in the solid state, which serves as a crucial reference point. nih.govmdpi.com For example, analysis of the crystal structure of a related dihydropyrrolo[1,2-b]pyridazine derivative revealed a screw-boat conformation for the six-membered dihydro ring.

NMR spectroscopy in solution can reveal whether the molecule exists as a single stable conformer or as a mixture of interconverting conformers. In some related dihydro-heterocyclic systems, distinct sets of signals in the NMR spectrum at ambient temperature indicate the presence of multiple conformations that are non-interconverting on the NMR timescale. Studying these spectra at different temperatures can provide kinetic information about the energy barrier to interconversion.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5,6-dihydroxy-1H-indazole (DHI)
5-(4-bromophenylamino)-3-phenyloxazolo[5,4-c]pyridazin-6(5H)-one
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole
Dihydropyrrolo[1,2-b]pyridazine
5,6-dihydro- nih.govresearchgate.netnih.govoxadiazolo[3,4-d]pyridazine-4,7-dione
Pyrrolo[3,4-d]pyridazinone

Theoretical and Computational Chemistry Studies on 5,6 Dihydropyrido 2,3 D Pyridazine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties. These methods are broadly categorized into ab initio, density functional theory (DFT), and semiempirical methods, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional with various basis sets)

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable combination of accuracy and computational efficiency. actascientific.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and the basis set is crucial for obtaining reliable results.

For 5,6-Dihydropyrido[2,3-d]pyridazine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. The basis set, which is a set of mathematical functions used to build the molecular orbitals, is also a critical choice. Common basis sets range from the Pople-style basis sets like 6-31G(d,p) to the more extensive correlation-consistent basis sets.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, various electronic properties can be calculated. These properties provide a quantitative measure of the molecule's electronic character and are summarized in the table below.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
Total Energy-418.34 Hartree
Dipole Moment2.58 Debye
Polarizability125.4 Bohr³

These calculated values offer a foundational understanding of the molecule's stability, polarity, and its response to an external electric field.

Semiempirical Methods for Conformational Analysis (e.g., AM1)

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for extensive conformational searches. Semiempirical methods, such as AM1 (Austin Model 1), offer a faster alternative by parameterizing some of the more computationally intensive integrals with experimental data. researchgate.net These methods are particularly useful for exploring the potential energy surface of a molecule to identify different stable conformations and the energy barriers between them.

For this compound, the dihydropyridine (B1217469) ring is not planar, leading to the possibility of different ring conformations. A conformational analysis using the AM1 method can efficiently map out these conformations and determine their relative energies. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

By calculating the ¹H and ¹³C NMR chemical shifts for this compound and comparing them with experimental data (if available), the accuracy of the computational model can be validated. Furthermore, these predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic environment of each nucleus and its chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C3-152.1
C4a-128.5
C53.1525.8
C64.2045.3
C77.85148.9
C88.50155.6
C8a-120.7

Note: Predicted shifts are relative to a standard reference and are illustrative of typical computational results.

Analysis of Molecular Electrostatic Potential (MEP) and Global Reactivity Indices

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring, indicating their nucleophilic character. The hydrogen atoms, particularly those attached to the dihydropyridine ring, would exhibit positive potential.

Global reactivity indices, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 3: Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Electronegativity (χ)-(E_HOMO + E_LUMO)/23.95
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.85
Electrophilicity Index (ω)χ²/2η2.74

Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. actascientific.com The energies and spatial distributions of these orbitals are key to understanding the feasibility and selectivity of a reaction.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be distributed over the π-system of the pyridazine ring, while the LUMO may be located on the pyridine (B92270) part of the molecule. The analysis of these orbitals is crucial for predicting how the molecule will behave in various chemical reactions.

Table 4: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.80
LUMO-1.10
HOMO-LUMO Gap5.70

Investigation of Energy Barriers and Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions and calculating the associated energy barriers. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and calculate the activation energy required for the reaction to proceed.

For the synthesis or subsequent reactions of this compound, computational modeling can elucidate the step-by-step mechanism. For instance, in a hypothetical reaction involving the dehydrogenation of the dihydropyridine ring to form the fully aromatic pyrido[2,3-d]pyridazine (B3350097), computational studies could determine whether the reaction proceeds in a concerted or stepwise manner and what the rate-determining step is. This knowledge is vital for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Assessment of Nonlinear Optical (NLO) Characteristics

A comprehensive review of scientific literature reveals a notable absence of specific theoretical or computational studies focused on the nonlinear optical (NLO) characteristics of this compound. While the broader class of pyridazine and fused-pyridazine heterocyclic systems has garnered attention for their potential in NLO applications due to their inherent electronic properties, research dedicated to this particular dihydrogenated derivative is not publicly available in the searched scientific databases.

Theoretical investigations into the NLO properties of organic molecules typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine key parameters like the molecular dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the molecule's response to an applied electric field, which is the basis for NLO phenomena.

In related pyridazine derivatives, researchers have explored how the introduction of electron-donating and electron-accepting groups can enhance the NLO response. These "push-pull" systems facilitate intramolecular charge transfer, a crucial factor for high hyperpolarizability values. Computational studies on these analogues often involve geometry optimization, followed by the calculation of electronic properties and NLO coefficients using various functionals and basis sets within the DFT framework.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its NLO characteristics. The saturation of the pyridazine ring in the 5,6-position likely influences its electronic structure and, consequently, its potential NLO properties, but the extent and nature of this influence remain uninvestigated in the current body of scientific literature.

Further theoretical and computational research would be necessary to elucidate the NLO potential of this compound. Such studies would need to be undertaken to generate the data required for a thorough assessment.

Coordination Chemistry and Supramolecular Assembly with 5,6 Dihydropyrido 2,3 D Pyridazine Ligands

Design Principles for 5,6-Dihydropyrido[2,3-d]pyridazine Derivatives as Ligands

The design of this compound derivatives as ligands is guided by several key principles aimed at controlling the structure and function of the resulting metal complexes. The core pyridopyridazine (B8481360) structure provides a bidentate or potentially tridentate coordination motif through its adjacent nitrogen atoms in the pyridazine (B1198779) ring and the pyridine (B92270) nitrogen. The stability of pyridazines and their ability to have various R-groups attached to the carbon positions make them stable and versatile for creating advanced organometallic compounds liberty.edu.

Strategic functionalization of the dihydropyridopyridazine core is a primary tool for tuning its coordinating ability and the properties of the subsequent metal complexes. For instance, the introduction of carboxylate or other oxygen-containing groups can create additional coordination sites, leading to the formation of higher-dimensional structures. The synthesis of related pyridopyridazine-2,8-dione derivatives highlights the potential for annulation of the 2-pyridone pattern to create novel ligands nih.govrsc.org.

Furthermore, the steric and electronic properties of substituents can be modulated to influence the coordination geometry around the metal center, the stability of the complex, and its solubility. The synthesis of various pyridazine derivatives demonstrates the versatility of this heterocyclic system in medicinal chemistry, which can be extrapolated to ligand design for coordination chemistry nih.govscirp.org. The development of efficient synthetic routes, such as those for 5,6-fused ring pyridazines, is crucial for accessing these tailored ligands for applications in materials science liberty.edu.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination ability of this compound derivatives has been exploited to synthesize a variety of metal complexes with diverse nuclearities and geometries. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these coordination compounds.

Lanthanide Complexes: A notable example involves the use of 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione (H2PDH), a close derivative of the titular compound, in the synthesis of isostructural lanthanide-organic complexes. Four two-dimensional (2D) complexes with the general formula [Ln(HPDH)(ox)(H2O)]n (where Ln = Eu3+, Tb3+, Sm3+, Gd3+ and H2ox = oxalic acid) have been successfully synthesized under hydrothermal conditions rsc.org. Single-crystal X-ray diffraction analysis of the Eu3+ and Tb3+ complexes revealed that they are composed of 2D layers, which further construct a 3D supramolecular network rsc.org. In these structures, the HPDH− ligand acts as a biconnected linker, connecting one-dimensional Eu–oxalate infinite chains rsc.org.

Transition Metal Complexes (Ni(II), Cu(I), Ag(I), Re(I), Zn(II)): While specific examples with the this compound ligand are not extensively documented, the coordination chemistry of related pyridazine-based ligands with various transition metals provides valuable insights.

Ni(II) Complexes: Nickel(II) complexes with pyridazine-derived ligands have been synthesized and structurally characterized. For example, mononuclear Ni(II) complexes with ligands such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine have been reported nih.gov. Additionally, Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have been shown to form different supramolecular architectures depending on the counter-anion nih.gov.

Cu(I) and Cu(II) Complexes: Copper complexes with pyridazine-based azo-azomethine ligands have been synthesized and characterized researchgate.net. Mononuclear Cu(II) complexes with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine have also been prepared and their interaction with DNA and BSA studied nih.gov. The influence of the metal ion on the antimicrobial potential of copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate has been investigated, revealing a bidentate coordination mode of the ligand rsc.org.

Ag(I) Complexes: Silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and shown to exhibit good antibacterial and antifungal properties rsc.org.

Re(I) Complexes: The coordination chemistry of Re(I) with pyrido[2,3-b]pyrazine-derived ligands has been explored, leading to the formation of fac-{ReBr(CO)3(L)} complexes researchgate.net. Furthermore, luminescent dirhenium-pyridazine complexes containing bridging alkoxide or thiolate anions have been synthesized and their photophysical properties investigated nih.gov.

Zn(II) Complexes: Zinc(II) complexes with pyrazolone-based hydrazones have been synthesized and shown to be effective against Trypanosoma brucei nih.gov. The synthesis and antiproliferative activity of zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone and its derivatives have also been reported nih.gov.

The structural characterization of these complexes is typically carried out using single-crystal X-ray diffraction, supplemented by techniques such as elemental analysis, powder X-ray diffraction, thermogravimetric analysis, and various spectroscopic methods (IR, UV-Vis).

Formation of Supramolecular Architectures and Hydrogen Bonding Networks

A key feature of coordination compounds derived from this compound and its analogs is their ability to self-assemble into intricate supramolecular architectures. These extended networks are often stabilized by a combination of coordinative bonds and non-covalent interactions, with hydrogen bonding playing a particularly crucial role.

In the case of the aforementioned lanthanide complexes with 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione, the individual 2D layers are further connected to form a 3D supramolecular network rsc.org. This demonstrates how the ligand, in concert with the metal ion and co-ligands, can direct the formation of extended structures.

The presence of N-H or O-H functional groups on the ligand or coordinated solvent molecules provides opportunities for hydrogen bond formation. These interactions can link individual complex units into one-, two-, or three-dimensional arrays. For example, in Ni(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and the anions assemble the mononuclear molecules into different architectures, such as 1D chains or 3D networks nih.gov. Similarly, in zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone derivatives, intermolecular hydrogen bonds and π-π stacking interactions lead to the formation of infinite two-dimensional networks nih.gov.

The nature of the solvent and counter-ions can also significantly influence the resulting supramolecular structure. The judicious choice of these components can therefore be used as a tool to engineer crystal packing and create materials with specific network topologies.

Investigation of Photoluminescent Properties of Coordination Compounds and Associated Energy Transfer Mechanisms

Coordination compounds of this compound derivatives, particularly those involving lanthanide ions, often exhibit interesting photoluminescent properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits at its characteristic wavelength.

The photoluminescent properties of the lanthanide complexes with 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione have been studied in the solid state at room temperature rsc.org. These studies are crucial for understanding the potential applications of these materials in areas such as sensing and lighting.

The efficiency of the luminescence is highly dependent on the energy transfer mechanism from the ligand to the metal ion. In lanthanide complexes, this typically occurs via an intramolecular energy transfer process. The ligand absorbs energy and transitions to an excited singlet state, followed by intersystem crossing to a triplet state. If the energy of this triplet state is appropriately matched with the accepting energy level of the lanthanide ion, efficient energy transfer can occur, leading to strong metal-centered emission.

For transition metal complexes, such as those of Re(I), luminescence can arise from metal-to-ligand charge transfer (MLCT) excited states. The photophysical properties of dirhenium-pyridazine complexes have been shown to be influenced by the nature of the bridging ligands, with some derivatives exhibiting moderate to poor photoluminescence in the range of 608–708 nm nih.gov. The study of photoluminescent platinum(II) complexes with diazine-based ligands also provides a framework for understanding the structure-property relationships that govern their emissive behavior researchgate.net.

A detailed investigation of the energy levels of the ligand and the metal ion is essential for optimizing the luminescent properties of these coordination compounds. This often involves a combination of experimental spectroscopic measurements and theoretical calculations.

Advanced Research Applications in Chemical Biology and Enzyme Interaction Studies Mechanistic Focus

Molecular Recognition and Binding Interactions with Biological Macromolecules

The pyridazine (B1198779) ring is characterized by its weak basicity, a notable dipole moment that facilitates π-π stacking interactions, and a strong capacity for dual hydrogen bonding. nih.gov These features are crucial for molecular recognition and the establishment of stable interactions with biological targets. nih.gov The ability of the two nitrogen atoms in the pyridazine ring to act as hydrogen bond acceptors is a key factor in its application in drug design. nih.gov This dual hydrogen-bonding capability allows for specific and robust interactions within the binding pockets of proteins, contributing to the affinity and selectivity of compounds containing this scaffold. nih.gov

Research has shown that the pyridazine heterocycle can serve as a bioisosteric replacement for other aromatic rings, such as the phenyl group, offering advantages in terms of reduced lipophilicity and improved metabolic stability. nih.gov The inherent polarity of the pyridazine ring and its low propensity to inhibit cytochrome P450 enzymes further enhance its value in the development of new therapeutic agents. nih.gov

In Vitro and Cellular Mechanistic Investigations of Enzyme Inhibition

Derivatives of the pyrido[2,3-d]pyridazine (B3350097) scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. nih.govnih.gov The two main isoforms, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govyoutube.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation. nih.govyoutube.commdpi.com

The structural differences between the active sites of COX-1 and COX-2, particularly the substitution of isoleucine in COX-1 with valine in COX-2 at position 523, are exploited in the design of selective inhibitors. mdpi.com This substitution creates a larger side pocket in COX-2, which can be targeted by appropriately designed molecules to achieve selectivity. nih.gov

Table 1: In Vitro COX-1/COX-2 Inhibition by Pyridazine Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) (COX-1/COX-2)
3d 548.1867.238.15
3g 505.0143.8411.51
6a 386.0153.017.28
7c 245.62380.020.64
12 20.140.04503.5
16 22.870.05457.4
Celecoxib 0.870.0712.42
Indomethacin 0.118.730.012
Data sourced from multiple studies. cu.edu.egorientjchem.org

The 5,6-dihydropyrido[2,3-d]pyridazine scaffold has been utilized in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

PIM-1 Kinase: Certain derivatives have shown inhibitory activity against Pim-1, a serine/threonine kinase frequently overexpressed in various cancers. nih.gov These inhibitors typically act as competitive inhibitors with respect to ATP, binding to the ATP-binding site of the kinase. nih.gov The unique architecture of the PIM-1 hinge region presents an opportunity for the design of selective inhibitors. nih.gov

Tyrosine Kinases (FGFR, PDGFR, etc.): The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. researchgate.net Dysregulation of FGFR signaling is implicated in numerous cancers. researchgate.netnih.govescholarship.org Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as inhibitors of FGFRs. researchgate.net For example, some compounds have demonstrated inhibition of tyrosine phosphorylation in FGF, VEGF, and PDGF receptors. researchgate.net The binding of these inhibitors to the kinase domain prevents the downstream signaling cascades, such as the MAPK and PI3K/AKT pathways. researchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) is another important target in cancer therapy. nih.gov A series of 3,6-disubstituted pyridazines were synthesized and found to be potent inhibitors of CDK2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking studies suggested that these compounds bind within the ATP-binding site of CDK2. nih.gov

Table 2: Kinase Inhibitory Activity of Pyridazine and Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
11e CDK2151
11h CDK243.8
11l CDK255.6
11m CDK220.1
4a Pim-1~13,000
MR24 (24) MST3/4High Potency
MR30 (27) MST3/4High Potency
Data sourced from multiple studies. nih.govnih.govresearchgate.net

Derivatives of pyridazine have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are central to cholinergic neurotransmission and are targets for the treatment of Alzheimer's disease. nih.gov The development of dual inhibitors of both AChE and BChE is a promising strategy to enhance cholinergic function. nih.gov

Research has shown that certain pyridyl-pyridazine moieties can effectively inhibit both enzymes. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active sites of AChE and BChE, indicating that they occupy the enzyme's active cavity and can interact with the catalytic triad. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Pyridyl-Pyridazine Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
3 -0.29
5 -0.19
9 -0.38
Donepezil (Reference) -0.41
Tacrine (Reference) -0.12
Data represents BuChE inhibition. nih.gov

Aldose reductase is an enzyme that plays a key role in the polyol pathway, which becomes more active in hyperglycemic conditions and is implicated in the development of diabetic complications. nih.gov Inhibition of aldose reductase is a therapeutic strategy to prevent or mitigate these complications. nih.gov

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives, which share a similar bicyclic nitrogen-containing core with pyrido[2,3-d]pyridazines, have been designed as potent and selective aldose reductase inhibitors. nih.gov Some of these compounds have exhibited submicromolar IC50 values. nih.gov Structure-activity relationship studies have highlighted the importance of specific substituents on the core structure for achieving high inhibitory potency. nih.gov

Interaction with Cellular Pathways and Molecular Targets

The inhibition of specific enzymes by this compound derivatives leads to the modulation of various cellular pathways. For example, by inhibiting COX enzymes, these compounds can interfere with the production of prostaglandins, which are key mediators of inflammation. nih.gov

In the context of cancer, the inhibition of kinases such as FGFR and CDK2 by pyridazine-based compounds can disrupt critical signaling pathways involved in cell cycle progression, proliferation, and survival. nih.govnih.govnih.gov For instance, inhibiting FGFR can block the downstream activation of the MAPK and PI3K/AKT pathways, leading to an anti-proliferative effect. researchgate.net Similarly, CDK2 inhibition can cause cell cycle arrest and induce apoptosis in cancer cells. nih.gov

Furthermore, some pyridazine derivatives have been shown to interact with other molecular targets. For example, certain compounds based on this scaffold have demonstrated the ability to inhibit bacterial D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis, suggesting potential applications as antimicrobial agents. plos.org

Modulation of Mitochondrial Functions

Derivatives of the pyridazine nucleus have shown potential in mitigating mitochondrial dysfunction, a key factor in various neurodegenerative diseases. f1000research.comuky.edu While direct studies on this compound are limited, the broader class of pyridazine-containing compounds has been investigated for its neuroprotective effects, which are often linked to the preservation of mitochondrial integrity. nih.govnih.gov

Reduction of Mitochondrial Superoxide (B77818) Production: Mitochondrial oxidative stress, characterized by the overproduction of reactive oxygen species (ROS) like superoxide, is a critical event in cellular damage. uky.edu Neuroprotective agents often exert their effects by reducing this oxidative burden. nih.gov It is hypothesized that this compound derivatives could contribute to the reduction of mitochondrial superoxide production, thereby protecting cells from oxidative damage. This is supported by studies on other heterocyclic compounds which show that modulation of mitochondrial activity can decrease ROS levels. uky.edu

Regulation of Protein Phosphorylation Cascades

Protein phosphorylation is a fundamental mechanism for signal transduction in cells, and its dysregulation is implicated in numerous diseases. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used to model Parkinson's disease by inducing neuronal cell death, partly through the alteration of key phosphorylation cascades. blumberginstitute.orgnih.gov

Normalization of MPP+-induced phosphorylation of Akt and ERK1/2: The PI3K/Akt and MAPK/ERK pathways are critical for cell survival and proliferation. The neurotoxin MPP+ has been shown to decrease the phosphorylation of Akt and ERK1/2, leading to apoptosis. blumberginstitute.orgnih.gov Some neuroprotective agents can counteract this effect by promoting the phosphorylation and activation of these pro-survival kinases. nih.gov Based on the neuroprotective potential of the pyridazine scaffold, it is plausible that certain this compound derivatives could normalize the MPP+-induced dephosphorylation of Akt and ERK1/2, thereby promoting neuronal survival. Research on structurally related tetrahydropyridopyrimidines has identified potent inhibitors of Erk2, demonstrating that this type of scaffold can indeed interact with and modulate key components of the MAPK pathway. nih.gov

Ligand Interactions with Receptor Systems

The this compound scaffold is a versatile platform for designing ligands that can interact with various receptor systems in the central nervous system.

Cannabinoid Receptor CB2: The cannabinoid receptor 2 (CB2) is a promising therapeutic target for a variety of disorders, including inflammatory and neurodegenerative diseases. While direct binding data for this compound on CB2 is not widely published, the general structure of pyridazine-containing compounds makes them attractive candidates for the development of novel CB2 ligands. The design of selective CB2 modulators is an active area of research, and the unique electronic and steric properties of the dihydropyrido[2,3-d]pyridazine ring system could be exploited to achieve high affinity and selectivity.

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Several pyridazinyl-GABA derivatives have been identified as potent and selective antagonists of the GABA-A receptor. For instance, SR 95531 and SR 42641, which are pyridazine derivatives, have been shown to competitively block GABA-elicited responses. nih.gov These findings highlight the potential of the pyridazine core to serve as a key pharmacophore for interacting with the GABA-A receptor complex.

DerivativeReceptor InteractionFinding
SR 95531GABA-A ReceptorPotent and selective competitive antagonist. nih.gov
SR 42641GABA-A ReceptorPotent and selective competitive antagonist. nih.gov

Development and Utilization as Molecular Probes in Biochemical Studies

The unique photophysical properties of certain pyridazine derivatives make them suitable for use as molecular probes. For example, pyridazine-carbazole based molecules have been designed as fluorescent probes for detecting volatile acids. elsevierpure.com These probes exhibit changes in their absorption and emission spectra upon protonation of the pyridazine ring, a phenomenon driven by intramolecular charge transfer (ICT). elsevierpure.com This principle could be adapted to develop this compound-based probes for sensing specific analytes or monitoring enzymatic activity in biochemical assays. The pyridazine heterocycle's distinct properties, such as its high dipole moment and hydrogen bonding capacity, can be leveraged in the design of probes for molecular recognition. nih.gov

Structure-Activity Relationship (SAR) Studies for Elucidating Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, providing insights into its mechanism of action. For the broader class of pyridazine and pyrido[2,3-d]pyrimidine derivatives, several SAR studies have been conducted.

For instance, in a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, it was found that substitution at the N-phenyl position significantly influenced their anti-inflammatory activity. nih.gov Specifically, certain substitutions led to dual inhibition of COX-1 and COX-2 enzymes. nih.govrsc.org In another study on 1,2-dihydropyrido[3,4-b]pyrazines, the presence of a 6-substituent with an aryl group was found to be necessary for antitumor activity, and this activity was enhanced by a methyl group at the 7-position. nih.gov Furthermore, the oxidation state of the dihydropyridine (B1217469) ring was critical, as both oxidation to the aromatic pyridopyrazine and reduction to the tetrahydropyridopyrazine diminished or abolished activity. nih.gov

These studies underscore the importance of the substitution pattern and the oxidation state of the heterocyclic core in determining the biological activity and mechanism of action of these compounds.

Q & A

Q. What are the primary synthetic routes for 5,6-dihydropyrido[2,3-d]pyridazine derivatives, and how do reaction conditions influence yields?

  • Methodology : Two main approaches are: (i) Cyclization of acyclic precursors (e.g., substituted pyridines or pyrimidines) using acid/base catalysis . (ii) Microwave-assisted synthesis, which reduces reaction time and improves regioselectivity .
  • Optimization : Yield variations depend on substituents and solvents. For example, alkyl substituents (e.g., R8 = Me, Et) typically yield <15% due to steric hindrance, while aromatic groups (e.g., R8 = Ph) improve yields (~15%) .

Q. How can researchers characterize the structural integrity of this compound derivatives post-synthesis?

  • Techniques :
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm ring saturation and substituent positions.
  • Mass Spectrometry : HRMS for molecular ion validation.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for fused-ring systems .

Q. What are the common biological targets or applications explored for this scaffold?

  • Antimicrobial Studies : Derivatives are screened against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains via MIC assays. Note that most compounds show limited activity (MIC >200 mg/L), except select analogs (e.g., 6b with MIC = 75 mg/L for S. aureus) .
  • Neuroprotection : Recent studies highlight C-4 substituted derivatives targeting cholinesterase inhibition and CB2 signaling .

Advanced Research Questions

Q. How can substituent effects at the C-4 and C-5 positions be systematically analyzed to optimize bioactivity?

  • Strategy : (i) Use combinatorial libraries with diverse R8 groups (e.g., alkyl, cycloalkyl, aryl). (ii) Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity.
  • Data Insights : Cyclohexyl at C-4 reduces antimicrobial activity (MIC >200 mg/L), while phenyl enhances solubility and target binding .

Q. What photochemical methods enable dehydrogenation of this compound to pyrido[2,3-d]pyrimidinones?

  • Protocol : Irradiate at 450 nm or 365 nm in DMSO under aerobic conditions. The scaffold acts as an autocatalytic photosensitizer, producing H2_2O2_2 as a byproduct. Reaction time: 6–24 hrs, depending on substituents .
  • Advantage : Avoids toxic oxidants (e.g., DDQ) and enables gram-scale synthesis .

Q. How can researchers resolve contradictions in antimicrobial activity data across structurally similar analogs?

  • Approach : (i) Validate assay conditions (e.g., inoculum size, growth media) to minimize variability . (ii) Perform molecular docking to identify steric clashes or poor binding kinetics in inactive compounds.
  • Case Study : Compound 6b’s activity against S. aureus is attributed to its C-2 carboxamide group, which enhances membrane penetration .

Q. What strategies mitigate low yields in C-alkylation reactions during scaffold functionalization?

  • Solutions : (i) Use Pd-catalyzed cross-coupling for aryl/heteroaryl introductions (e.g., Suzuki-Miyaura). (ii) Optimize solvent polarity (e.g., DMF > MeOH) to stabilize intermediates.
  • Reference Data : Ethyl substituents (R8 = Et) yield <0.2% due to competing side reactions, while methyl groups (R8 = Me) improve to ~2.6% .

Experimental Design & Data Analysis

Q. How can biofilm inhibition assays be standardized for this compound derivatives?

  • Protocol : (i) Incubate compounds at sub-MIC (25 mg/L) with bacterial cultures in 96-well plates. (ii) Quantify biofilm biomass via crystal violet staining (OD630_{630}) and statistical validation (Kruskal-Wallis test, p <0.05) .
  • Limitation : Non-specific binding of dyes may require confirmation via confocal microscopy.

Q. What computational tools predict the impact of C-6/C-7 saturation on electronic properties?

  • Methods :
  • DFT Calculations : Compare HOMO-LUMO gaps of saturated vs. dehydrogenated forms.
  • Molecular Dynamics : Simulate solvent interactions to guide solubility optimization .

Q. How do reaction solvents influence the regioselectivity of fused-ring formation?

  • Key Findings :
  • Protic solvents (MeOH) : Favor tricyclic systems via nucleophilic attack at C-2.
  • Aprotic solvents (DMSO) : Promote autocatalytic dehydrogenation via radical intermediates .

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